2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to a class of thiazolo-pyridazine derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory and anticancer properties. The compound's unique architecture integrates multiple heterocyclic structures, contributing to its diverse interactions with biological targets.
The compound is identified by the CAS number 1021078-51-2, with a molecular formula of C22H21N5O5S and a molecular weight of 467.5 g/mol. It is primarily sourced from specialized chemical suppliers and is utilized in various research applications, particularly in the fields of pharmacology and medicinal chemistry .
The synthesis of 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature, pH, and time to achieve high yields and purity.
Key steps in the synthesis may include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds .
The molecular structure of 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide can be represented using various chemical notations:
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5
The presence of multiple rings (furan, morpholine, thiazolo-pyridazine) suggests a complex three-dimensional shape that may influence its biological activity .
The compound may undergo various chemical reactions typical for amides and heterocyclic compounds:
These reactions can be monitored using chromatographic techniques such as high-performance liquid chromatography to assess reaction progress and product formation .
The mechanism of action for 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is likely multifaceted due to its complex structure. It may interact with various biological targets, potentially modulating pathways involved in inflammation or cancer progression.
Experimental studies are required to elucidate specific targets and pathways affected by this compound. Such studies may involve cellular assays to determine its efficacy against specific disease models .
While specific physical properties such as boiling point or melting point are not readily available for this compound, general expectations based on similar compounds suggest moderate solubility in organic solvents and potential stability under standard laboratory conditions.
Key chemical properties include:
Relevant data would typically require experimental determination through standardized tests .
Due to its unique structural features, 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide has potential applications in various scientific fields:
The ongoing research into this compound may lead to new insights into its pharmacological properties and potential therapeutic applications .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1